molecular formula C9H9ClO2 B3230067 (S)-2-((2-Chlorophenoxy)methyl)oxirane CAS No. 128994-25-2

(S)-2-((2-Chlorophenoxy)methyl)oxirane

Cat. No.: B3230067
CAS No.: 128994-25-2
M. Wt: 184.62 g/mol
InChI Key: IYFFPRFMOMGBGB-ZETCQYMHSA-N
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Description

(S)-2-((2-Chlorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a chlorophenoxy group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Chlorophenoxy)methyl)oxirane typically involves the reaction of (S)-2-chlorophenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as copper-based catalysts, can also be employed to improve the reaction rate and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Chlorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are typically the corresponding substituted alcohols or ethers.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

(S)-2-((2-Chlorophenoxy)methyl)oxirane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: It is used in studies to understand the reactivity and behavior of epoxides in biological systems.

    Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((2-Chlorophenoxy)methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the ring-opening reaction, forming a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-Chlorophenoxy)methyl)oxirane: The enantiomer of (S)-2-((2-Chlorophenoxy)methyl)oxirane.

    2-((2-Bromophenoxy)methyl)oxirane: A similar compound with a bromine atom instead of chlorine.

    2-((2-Fluorophenoxy)methyl)oxirane: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the chlorophenoxy group

Properties

IUPAC Name

(2S)-2-[(2-chlorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFPRFMOMGBGB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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